3-Amino-5-bromo-6-methoxypicolinonitrile
Description
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
3-amino-5-bromo-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4(8)2-5(10)6(3-9)11-7/h2H,10H2,1H3 |
InChI Key |
LRLZRFFFNTZSSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)C#N)N)Br |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Context
The compound 3-Amino-5-bromo-6-methoxypicolinonitrile is a substituted picolinonitrile derivative characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, a methoxy group at the 6-position, and a nitrile substituent on the pyridine ring. This structure offers synthetic versatility for pharmaceutical and agrochemical applications.
Data Tables for Preparation Parameters
| Parameter | Typical Value | Remarks |
|---|---|---|
| Solvents | Ethanol, DMF, Dioxane, Ethyl acetate | Choice depends on reaction step |
| Temperature Range | 20 °C to 100 °C | Mild to moderate heating |
| Reaction Time | 1.5 h to 18 h | Varies by reaction type |
| Catalysts | Pd(OAc)2, Pd2(dba)3, Iron powder, Tin(II) chloride | Catalytic or reductive agents |
| Bases | Cs2CO3, DIPEA, NaH | For deprotonation and nucleophilic substitution |
| Yields | 34% to 77% | Dependent on reaction and purification efficiency |
Research Findings and Optimization
- The use of iron powder with ammonium chloride in ethanol/water mixtures is a robust and cost-effective method for reducing nitro groups to amino groups in brominated pyridine derivatives, yielding up to 77% under optimized conditions.
- Palladium-catalyzed amination reactions enable selective introduction of amino groups with moderate yields (~54%), allowing for functional group tolerance.
- Methoxylation is efficiently achieved by nucleophilic substitution with sodium hydride in DMF, but requires careful control of temperature and stoichiometry to avoid side reactions.
- Sequential addition of solvents and co-solvents in formulation and reaction steps must ensure clear solutions at each stage to prevent precipitation and improve reaction homogeneity.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-bromo-6-methoxy-2-Pyridinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-amino-5-bromo-6-methoxy-2-Pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 3-amino-5-bromo-6-methoxy-2-Pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Reactivity Analysis
- Substituent Effects: 3-Amino Group: Enhances nucleophilicity at position 3, enabling reactions like diazotization or amide formation. Compared to 3-CF₃ (electron-withdrawing), the amino group increases electron density, favoring electrophilic aromatic substitution . 5-Bromo vs. 3-Bromo: Bromine at position 5 (meta to nitrile) may direct electrophiles to positions 4 or 6, whereas bromine at position 3 (ortho to nitrile) could sterically hinder reactions . 6-Methoxy vs. 6-Methyl: Methoxy (-OCH₃) is electron-donating, increasing ring activation compared to methyl (-CH₃), which has a weaker electronic effect .
Physical Properties (Inferred)
- Solubility: Methoxy and amino groups improve solubility in polar solvents (e.g., DMSO, ethanol), whereas bromine may reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
